REACTION_CXSMILES
|
[Na+].[N:2]1([CH2:22][C:23]([O-:25])=[O:24])[CH2:13][CH2:12][NH:11][CH2:10][CH2:9][N:8]([CH2:14][C:15]([O-:17])=[O:16])[CH2:7][CH2:6][N:5]([CH2:18][C:19]([O-:21])=[O:20])[CH2:4][CH2:3]1.[Na+].[Na+].[CH2:28]1[O:31][CH:29]1[CH3:30].[Gd:32]>>[CH3:28][CH:29]([OH:31])[CH2:30][N:11]1[CH2:10][CH2:9][N:8]([CH2:14][C:15]([O-:17])=[O:16])[CH2:7][CH2:6][N:5]([CH2:18][C:19]([O-:21])=[O:20])[CH2:4][CH2:3][N:2]([CH2:22][C:23]([O-:25])=[O:24])[CH2:13][CH2:12]1.[Gd+3:32] |f:0.1.2.3,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].N1(CCN(CCN(CCNCC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C(C)O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Gd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give the alkylated product, which
|
Name
|
Gadoteridol
|
Type
|
product
|
Smiles
|
CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.[Gd+3]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |